3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Overview
Description
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrazinone moiety, and an amino group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Reacting appropriate precursors such as 3-aminopiperidine and 1-methyl-1,2-dihydropyrazin-2-one under controlled conditions.
Reduction Reactions: Reducing intermediates to obtain the desired compound.
Amide Bond Formation: Using coupling agents like carbodiimides to form the amide bond between the piperidine and pyrazinone moieties.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different substituents on the piperidine or pyrazinone rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules in organic chemistry. Biology: It can serve as a ligand for studying biological receptors and enzymes. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride
2-(2-[3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl)methyl)benzonitrile
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride
Uniqueness: 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14/h4,6,8H,2-3,5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZCILCRDHABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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